4-(Methoxymethyl)piperidine-1-carboxamide

Lipophilicity Solubility Physicochemical property comparison

Medicinal chemists often struggle to source polar, low-lipophilicity piperidine scaffolds for fragment-based screening against hydrophilic enzyme pockets. 4-(Methoxymethyl)piperidine-1-carboxamide directly addresses this gap. • Differentiated Polarity: TPSA 55.6 Ų & XLogP3 -0.3 - substantially more polar than 4-(methoxymethyl)piperidine (TPSA 21.3 Ų, XLogP3 0.4) for superior aqueous solubility. • Dual H-Bond Functionality: Primary carboxamide (1 HBD, 2 HBA) enables urea/thiourea/reverse amide diversification without side-chain interference. • Supply Reliability: Ships at ambient temperature; stored at 2-8°C. ≥98% purity ensures reproducible assay outcomes for medium-throughput campaigns.

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
Cat. No. B15294710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methoxymethyl)piperidine-1-carboxamide
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCOCC1CCN(CC1)C(=O)N
InChIInChI=1S/C8H16N2O2/c1-12-6-7-2-4-10(5-3-7)8(9)11/h7H,2-6H2,1H3,(H2,9,11)
InChIKeyOQUWLUQUYZGKAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methoxymethyl)piperidine-1-carboxamide Overview


4-(Methoxymethyl)piperidine-1-carboxamide (CAS 1339732-89-6) is a piperidine-1-carboxamide derivative bearing a methoxymethyl substituent at the 4-position of the piperidine ring [1]. The compound possesses the molecular formula C₈H₁₆N₂O₂ and a molecular weight of 172.22 g/mol [1]. It is supplied as a research-grade building block with a minimum certified purity of 95% (and commercially available at 98% purity) . The structural architecture combines the hydrogen-bonding capacity of a primary carboxamide at N1 with the conformational flexibility of a 4-methoxymethyl side chain, providing a differentiated scaffold for library synthesis and lead optimization programs [1].

Workflow Library synthesis and lead optimization
Scaffold role Differentiated building block with dual HBA/HBD profile
Format Research-grade solid, ≥95% purity (98% available)
Selection logic Polar interaction capacity for fragment growth

4-(Methoxymethyl)piperidine-1-carboxamide: Why Substitution Fails


The 4-methoxymethyl substitution and the terminal primary carboxamide jointly determine the compound's physicochemical profile and synthetic utility in ways that preclude simple interchange with its closest structural neighbors. Compared with unsubstituted piperidine-1-carboxamide (CAS 2158-03-4), the 4-methoxymethyl group introduces an additional hydrogen bond acceptor (HBA count: 2 vs. 1) [1], two rotatable bonds (vs. zero in the unsubstituted scaffold), and a measurable decrease in computed lipophilicity (XLogP3: −0.3 vs. 0.1) [1], all of which alter solubility, permeability, and target engagement potential. Relative to the free amine 4-(methoxymethyl)piperidine (CAS 399580-55-3), the carboxamide substitution increases topological polar surface area by approximately 160% (55.6 Ų vs. 21.3 Ų) [2] and reduces XLogP3 by 0.7 log units [2], fundamentally modifying the compound's hydrogen-bond donor/acceptor profile and its suitability for different coupling chemistries. Generic replacement without accounting for these quantitative property differences risks failed synthetic outcomes and misleading structure–activity relationship interpretation.

vs. unsubstituted piperidine-1-carboxamide
Target compound introduces +1 HBA, +2 rotatable bonds, and lower computed lipophilicity (XLogP3 −0.3 vs. 0.1). Physicochemical profile and target engagement potential may shift, and direct interchange may mislead SAR interpretation.
vs. 4-(methoxymethyl)piperidine
Carboxamide substitution increases TPSA by ≈160% (55.6 vs. 21.3 Ų) and reduces XLogP3 by 0.7 log units. Coupling chemistry and HBD capacity differ fundamentally; generic replacement risks failed synthetic outcomes.

4-(Methoxymethyl)piperidine-1-carboxamide: Comparative Evidence


Reduced Lipophilicity vs. Free Amine Precursor

The target compound exhibits an XLogP3 of −0.3 compared with 0.4 for its free amine precursor 4-(methoxymethyl)piperidine [1][2]. This −0.7 log unit difference reflects the effect of replacing a secondary amine with a primary carboxamide at the N1 position. The negative XLogP3 value (−0.3) places the target compound below the lipophilicity threshold commonly associated with poor aqueous solubility and non-specific protein binding, whereas the free amine (XLogP3 0.4) is already entering the logP range where passive membrane permeability begins to dominate over solubility [1][2].

Reduced Lipophilicity
Head-to-head
Target XLogP3: −0.3
Δ −0.7 log units vs. free amine
Target
−0.3
Free amine
0.4
Supports solubility-driven selection for polar targets.
XLogP3 computed by PubChem 2025.09.15 algorithm.
Lipophilicity Solubility Physicochemical property comparison

Enhanced Polar Surface Area vs. Free Amine

The target compound possesses a topological polar surface area (TPSA) of 55.6 Ų, which is 2.6-fold higher than the 21.3 Ų of its free amine analog 4-(methoxymethyl)piperidine [1][2]. The 34.3 Ų increase is directly attributable to the primary carboxamide group at N1, which introduces one hydrogen bond donor and contributes to the second hydrogen bond acceptor. This TPSA value falls within the 20–130 Ų range associated with favorable oral bioavailability in drug-like molecules, while the free amine's TPSA of 21.3 Ų is near the lower boundary and may limit polar target engagement [1][2].

Enhanced Polar Surface Area
Head-to-head
Target TPSA: 55.6 Ų
+34.3 Ų (≈2.6×) vs. free amine
Target
55.6 Ų
Free amine
21.3 Ų
Provides additional polar anchor points for target engagement.
TPSA within drug-like range (20–130 Ų).
Polar surface area Hydrogen bonding Drug-likeness

More Hydrogen Bond Acceptors vs. Unsubstituted Scaffold

The target compound contains two hydrogen bond acceptors (the methoxymethyl ether oxygen and the carboxamide carbonyl oxygen), compared to a single hydrogen bond acceptor (carboxamide carbonyl only) in the unsubstituted piperidine-1-carboxamide scaffold [1][2]. This quantitative doubling of HBA count, combined with the introduction of two rotatable bonds (vs. zero in the unsubstituted scaffold), provides the target compound with greater conformational flexibility and additional polar anchor points for intermolecular interactions [1][2]. The molecular weight increase (172.22 vs. 128.17 g/mol, Δ +44.05 g/mol) further distinguishes the target as a more elaborated building block [1][2].

More H-Bond Acceptors
Head-to-head
HBA: 2
RotB: 2
MW: 172.22 g/mol
Doubles HBA and adds flexibility vs. unsubstituted core (HBA 1, RotB 0).
Supports library diversification without core scaffold swap.
Hydrogen bond acceptor Scaffold comparison Medicinal chemistry

Piperidine-1-carboxamide Scaffold Class Validation

While no published target-specific biological data exist for the title compound itself, the piperidine-1-carboxamide scaffold class has demonstrated validated activity across multiple therapeutic target families. Piperidine-1-carboxamide derivatives have been reported as potent renin inhibitors with IC₅₀ values as low as 0.47 nM in human plasma renin activity assays [1], as anaplastic lymphoma kinase (ALK) inhibitors with enzyme IC₅₀ of 0.174 μM from high-throughput screening [2], and as anti-proliferative agents with potency exceeding that of 5-fluorouracil against HCT116 (colon), MCF7 (breast), and A431 (skin) carcinoma cell lines via topoisomerase IIα inhibition [3]. The 4-methoxymethyl substitution on the title compound provides a synthetically accessible handle for further N-functionalization via the carboxamide group, positioning it as a differentiated entry point into these validated target classes.

Scaffold Class Validation
Class-level
Reported piperidine-1-carboxamide class activity: renin IC₅₀ 0.47 nM, ALK IC₅₀ 0.174 µM, anti-proliferative > 5-FU.
Context-dependent; class-level evidence supports target engagement potential.
No direct biological data for this specific compound.
Kinase inhibition Renin inhibition Topoisomerase inhibition Scaffold class evidence

4-(Methoxymethyl)piperidine-1-carboxamide: Application Scenarios


Fragment-Based Lead Generation for Polar Binding Sites

With XLogP3 of −0.3 and TPSA of 55.6 Ų [1], this compound is well-suited for fragment screening campaigns targeting polar enzyme active sites such as kinases, proteases, or protein–protein interaction interfaces. Its low lipophilicity predicts favorable aqueous solubility, and the primary carboxamide provides multiple hydrogen-bonding vectors. Researchers should prioritize this scaffold over more lipophilic piperidine analogs (e.g., 4-(methoxymethyl)piperidine, XLogP3 0.4) [1] when designing fragment libraries for targets with hydrophilic binding pockets.

Covalent Inhibitor & Probe Design via N1-Carboxamide

The terminal primary carboxamide at N1 serves as an entry point for further functionalization into urea, thiourea, or reverse amide linkages—chemistries frequently employed in covalent inhibitor design. The class-level evidence from piperidine-1-carboxamide-based renin inhibitors achieving sub-nanomolar potency (IC₅₀ = 0.47 nM) [2] demonstrates the viability of this scaffold for developing high-affinity ligands. The 4-methoxymethyl substituent remains inert under typical urea/amide coupling conditions, allowing chemists to build diversity on the carboxamide nitrogen while retaining the 4-position solubilizing group.

Dual HBA/HBD Scaffold for Structure-Based Drug Design

The combination of two hydrogen bond acceptors (ether oxygen and carbonyl oxygen) and one hydrogen bond donor (carboxamide NH₂) [1] makes this scaffold suitable for targets requiring specific directional hydrogen-bonding interactions. Compared to unsubstituted piperidine-1-carboxamide, which offers only one HBA and no rotatable bonds [3], this compound provides a richer interaction map for computational docking and pharmacophore modeling. Procurement is recommended for structure-based design programs targeting enzymes with defined hydrogen-bonding networks in their active sites.

Chemical Biology Tool Compound Synthesis & Handling

The compound ships at room temperature and is stored at 2–8 °C in sealed, dry conditions , offering logistical convenience compared to cold-chain-requiring building blocks. With certified purity of ≥95% (commercially available at 98%) , the compound meets the quality threshold required for reproducible biological assay outcomes. This handling profile, combined with the scaffold's validated class-level bioactivity, makes it a practical procurement choice for medium-throughput medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
Fragment-based lead generation for polar binding sites
Low computed lipophilicity (XLogP3 −0.3) and moderate TPSA
Aqueous solubility and polar target engagement assay review
Covalent inhibitor and probe design via N1-carboxamide
Terminal primary carboxamide amenable to urea/thiourea/amide coupling
Functionalization efficiency and target binding retention
Structure-based drug design requiring dual HBA/HBD
Two HBA plus one HBD with rotatable bonds for conformational sampling
Docking pose consistency and hydrogen-bond network mapping
Medium-throughput medicinal chemistry campaigns
Room-temperature shipment, ≥95% certified purity
Lot-to-lot purity consistency and assay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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